(5,6-dimethoxy-1-methyl-1H-indol-2-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone
CAS No.:
Cat. No.: VC16313958
Molecular Formula: C18H18F3N5O3
Molecular Weight: 409.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18F3N5O3 |
|---|---|
| Molecular Weight | 409.4 g/mol |
| IUPAC Name | (5,6-dimethoxy-1-methylindol-2-yl)-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone |
| Standard InChI | InChI=1S/C18H18F3N5O3/c1-24-11-8-14(29-3)13(28-2)7-10(11)6-12(24)16(27)25-4-5-26-15(9-25)22-23-17(26)18(19,20)21/h6-8H,4-5,9H2,1-3H3 |
| Standard InChI Key | ILSBTMSSCKSTFA-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC(=C(C=C2C=C1C(=O)N3CCN4C(=NN=C4C(F)(F)F)C3)OC)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a 5,6-dimethoxy-1-methylindole core linked via a methanone bridge to a 3-(trifluoromethyl)-5,6-dihydrotriazolo[4,3-a]pyrazine ring. The indole moiety contributes aromaticity and hydrogen-bonding capabilities, while the triazolopyrazine component introduces rigidity and electron-deficient regions conducive to interactions with biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, a common strategy in medicinal chemistry to optimize pharmacokinetic properties .
Key Structural Attributes:
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Indole Substitution: Methoxy groups at positions 5 and 6 and a methyl group at position 1 modulate electron density and steric effects.
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Triazolopyrazine Ring: The triazole fused to a dihydropyrazine creates a bicyclic system with potential for π-π stacking and hydrogen bonding.
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Trifluoromethyl Group: Positioned at C3 of the triazole, this substituent influences both electronic and steric environments.
Synthesis and Characterization
Spectroscopic Characterization
Hypothetical characterization data, inferred from similar compounds, would include:
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¹H NMR: Signals for indole aromatic protons (δ 6.8–7.2 ppm), methoxy groups (δ 3.8–4.0 ppm), and dihydropyrazine CH₂ groups (δ 3.2–3.5 ppm).
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¹³C NMR: Carbonyl resonance near δ 165 ppm, trifluoromethyl carbons at δ 120–125 ppm (q, ).
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HRMS: Expected molecular ion at m/z 409.1352 (C₁₈H₁₈F₃N₅O₃⁺).
Biological Activity and Mechanism
Hypothetical Pharmacological Profile
Though direct studies are absent, structural analogs exhibit diverse bioactivities:
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Antimicrobial Effects: Indole derivatives disrupt bacterial cell membranes via porin inhibition, while triazolopyrazines interfere with DNA gyrase .
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Anticancer Potential: Trifluoromethyl groups enhance topoisomerase inhibition, as seen in related triazolo compounds .
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Kinase Inhibition: The triazolopyrazine scaffold mimics ATP-binding motifs, potentially targeting kinases like EGFR or VEGFR2 .
Comparative Bioactivity Data:
<table> <caption>Table 2: Activity of Structural Analogs</caption> <tr><th>Compound</th><th>Activity (IC₅₀)</th><th>Target</th><th>Source</th></tr> <tr><td>Analog A (triazolopyrazine)</td><td>12 nM (EGFR)</td><td>Kinase</td><td>[5]</td></tr> <tr><td>Analog B (indole-methanone)</td><td>8 µM (E. coli)</td><td>Antimicrobial</td><td>[1]</td></tr> </table>Pharmacokinetic and Toxicity Considerations
ADME Properties
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Absorption: High logP (~3.5) suggests good membrane permeability but potential solubility challenges.
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Metabolism: Predicted CYP3A4-mediated oxidation of the indole methyl group and O-demethylation of methoxy substituents .
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Excretion: Renal clearance likely dominates due to moderate molecular weight and polar groups.
Toxicity Risks
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